molecular formula C11H10N4O3S B6140908 6-AMINO-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-OL

6-AMINO-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-OL

Cat. No.: B6140908
M. Wt: 278.29 g/mol
InChI Key: RJJRKEFSOZXOAZ-UHFFFAOYSA-N
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Description

6-AMINO-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-OL is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a sulfanyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-OL typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the amino group, nitrophenyl group, and sulfanyl group through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amino derivative.

Scientific Research Applications

6-AMINO-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-AMINO-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-OL involves its interaction with specific molecular targets. The amino and nitrophenyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-HYDROXY-6-METHYLPYRIMIDINE: Another pyrimidine derivative with similar structural features.

    4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE: A compound with a pyrimidine ring and additional functional groups.

Uniqueness

6-AMINO-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-OL is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a nitrophenyl group allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c12-9-5-10(16)14-11(13-9)19-6-7-1-3-8(4-2-7)15(17)18/h1-5H,6H2,(H3,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJRKEFSOZXOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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